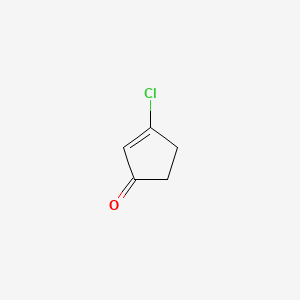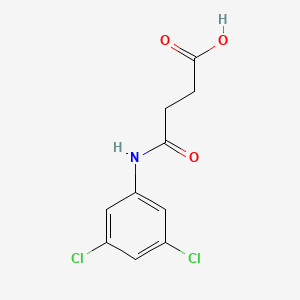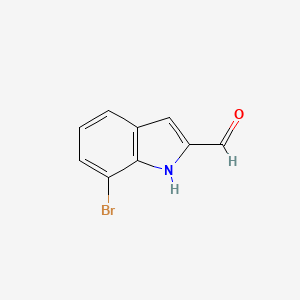![molecular formula C21H19NOS B3032870 3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one CAS No. 60246-64-2](/img/structure/B3032870.png)
3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one
Descripción general
Descripción
“3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one” is a chemical compound with the linear formula C21H19NOS . It’s provided by Sigma-Aldrich to early discovery researchers as part of a collection of unique chemicals .
Molecular Structure Analysis
The molecular structure of “3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one” can be represented by the SMILES stringO=C([CH2]C(C1=CC=CC=C1)SC2=CC=CC=C2N)C3=CC=CC=C3 . This indicates the presence of an amine group (NH2), a sulfanyl group (SH), and a ketone group (C=O) in the molecule . Physical And Chemical Properties Analysis
The molecular weight of “3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one” is 333.4 g/mol . Unfortunately, other physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the resources I found.Aplicaciones Científicas De Investigación
Antioxidant Capacity and Reaction Pathways
Sulfur-containing compounds, including sulfonamides, have been studied for their antioxidant properties. The ABTS/PP decolorization assay is a notable method used to assess the antioxidant capacity of various compounds, highlighting the importance of understanding reaction pathways for antioxidant evaluation (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020)[https://consensus.app/papers/abtspp-decolorization-assay-antioxidant-capacity-ilyasov/1a3b00b3995052a3ac0098a34021ee66/?utm_source=chatgpt]. This research underscores the complexity of antioxidant mechanisms and the need for further elucidation of specific reactions, such as coupling, which may influence the overall antioxidant capacity of sulfur-containing molecules.
Sulfur Dioxide in Wine Preservation
The selective determination of polyphenols and sulfur dioxide in wines has been addressed through the development of a Laccase biosensor, demonstrating the intricate balance between antioxidant capacity and sulfite concentration in maintaining wine quality (García-Guzmán, Hernández-Artiga, Palacios-Ponce de León, & Bellido-Milla, 2015)[https://consensus.app/papers/methods-polyphenols-sulphur-determination-wines-garcíaguzmán/664e036f0e145c5385f5e8f822a4a2f2/?utm_source=chatgpt]. This research highlights the role of sulfur-containing compounds in food chemistry and preservation.
Sulfonamide-Based Therapeutics
Sulfonamides, a class of sulfur-containing compounds, have been the focus of significant research due to their wide range of clinical applications, from antimicrobial agents to the treatment of various diseases (Carta, Scozzafava, & Supuran, 2012)[https://consensus.app/papers/sulfonamides-patent-review-2008-2012-carta/0fe337d9db705fa4afc0423493735192/?utm_source=chatgpt]. The exploration of novel sulfonamides for selective therapeutic applications, such as antiglaucoma drugs and antitumor agents, underscores the potential for "3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one" in drug development and disease treatment strategies.
Organodiselenides in Organic Catalysis and Drug Design
Research on organodiselenides, compounds closely related to the chemical structure of interest, reveals their potential in organic catalysis and as mimics of glutathione peroxidase, an enzyme that regulates oxidative stress in cells (Dalla Tiezza, Ribaudo, & Orian, 2019)[https://consensus.app/papers/organodiselenides-organic-catalysis-drug-design-tiezza/20b49722494159d0afc059c4c744461c/?utm_source=chatgpt]. This suggests possible applications of "3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one" in antioxidative therapies and the design of novel catalytic agents.
Propiedades
IUPAC Name |
3-(2-aminophenyl)sulfanyl-1,3-diphenylpropan-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19NOS/c22-18-13-7-8-14-20(18)24-21(17-11-5-2-6-12-17)15-19(23)16-9-3-1-4-10-16/h1-14,21H,15,22H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWAUNQITACPFQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)C2=CC=CC=C2)SC3=CC=CC=C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50308785 | |
| Record name | MLS003107240 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(2-Aminophenyl)sulfanyl]-1,3-diphenylpropan-1-one | |
CAS RN |
60246-64-2 | |
| Record name | MLS003107240 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=209013 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | MLS003107240 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50308785 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



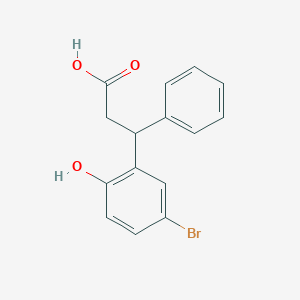

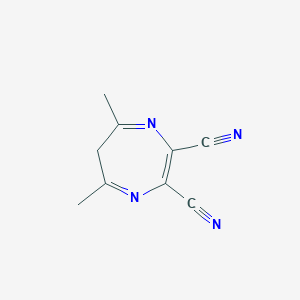
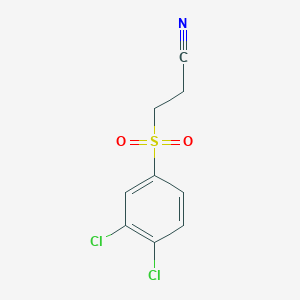

![5-Amino[1,2,3]triazolo[1,5-a]quinazoline-3-carboxamide](/img/structure/B3032796.png)
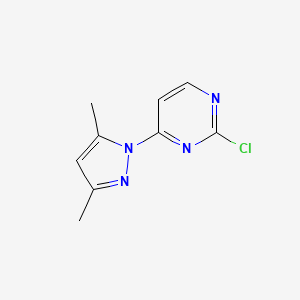
![2,3-Dimethyl-3H-imidazo[4,5-c]pyridine](/img/structure/B3032798.png)

![(Bicyclo[2.2.1]hept-2-yl)methyl acetate](/img/structure/B3032801.png)
